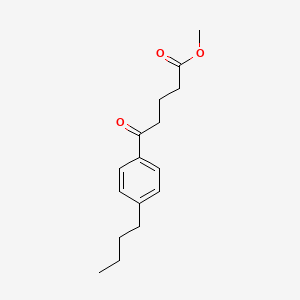

Methyl 5-(4-n-butylphenyl)-5-oxovalerate

Description

Methyl 5-(4-n-butylphenyl)-5-oxovalerate (CAS: Not explicitly provided; Ref: 10-F396066 ) is an ester derivative featuring a 5-oxovalerate backbone with a methyl ester group at the C1 position and a 4-n-butylphenyl substituent at the C5 ketone. This compound is structurally designed to mimic key regions of bioactive molecules like 5-oxo-ETE, a potent eosinophil chemoattractant . Its synthesis involves coupling the 5-oxovalerate moiety with a substituted phenyl group, followed by esterification. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of OXE receptor antagonists targeting inflammatory diseases .

Properties

IUPAC Name |

methyl 5-(4-butylphenyl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-3-4-6-13-9-11-14(12-10-13)15(17)7-5-8-16(18)19-2/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKGJIWNHCUYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

The most direct route involves esterifying 5-(4-n-butylphenyl)-5-oxovaleric acid with methanol under acidic conditions. Concentrated sulfuric acid (0.5–1.0 mol%) is employed as a catalyst, with reflux conditions (65–70°C) for 6–8 hours. The reaction is driven to completion by removing water via azeotropic distillation using toluene. Yields typically range from 75–85%, though excess methanol (3–5 equivalents) is required to suppress side reactions.

Steglich Esterification

For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C offers milder conditions. This method avoids high temperatures, preserving the ketone functionality. However, the need for anhydrous conditions and post-reaction purification to remove dicyclohexylurea limits scalability.

Michael Addition Approaches

Base-Catalyzed Conjugate Addition

A two-step strategy involves Michael addition of methyl acrylate to 4-n-butylacetophenone, followed by cyclization. Sodium methoxide (0.1–0.2 equiv) catalyzes the addition at 60–80°C under nitrogen, with strict temperature control to prevent retro-Michael reactions. The intermediate enolate undergoes H-1,5 shift to form the ketone, yielding 65–75% of the target ester after recrystallization from ethanol.

Solvent and Catalyst Optimization

Polar aprotic solvents like DMF enhance reaction rates but complicate purification. Switching to methanol or ethanol improves yield reproducibility. Catalysts such as DBU (1,8-diazabicycloundec-7-ene) reduce side products by stabilizing the enolate intermediate, though costs increase.

Oxidation Strategies for Ketone Formation

Oxone-Mediated Oxidation

Secondary alcohols can be oxidized to ketones using Oxone (2KHSO₅·KHSO₄·K₂SO₄) in a water-methanol mixture. For example, 5-(4-n-butylphenyl)-5-hydroxyvalerate is treated with Oxone (2.5 equiv) at 25°C for 4 hours, achieving 80–90% conversion. The method avoids chromium-based oxidants, aligning with green chemistry principles.

Catalytic Aerobic Oxidation

Palladium on carbon (5 wt%) under oxygen atmosphere (1 atm) oxidizes alcohols to ketones at 80°C. This method is scalable but requires careful exclusion of moisture to prevent catalyst deactivation.

Purification and Characterization

Recrystallization

Crude product is purified via hot filtration using 85% ethanol, followed by cooling to 0°C. Impurities like unreacted phenol derivatives are removed, yielding crystals with >98% purity (HPLC).

Chromatographic Methods

Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves diastereomers or regioisomers. Medium-pressure liquid chromatography (MPLC) is preferred for large-scale batches.

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 7.25 (d, 2H, ArH), 7.15 (d, 2H, ArH), 3.65 (s, 3H, OCH₃), 2.85–2.55 (m, 4H, CH₂CO and CH₂Ar), 2.40 (t, 2H, CH₂COO), 1.55 (m, 2H, CH₂CH₂CH₂CH₃), 1.35 (m, 2H, CH₂CH₂CH₃), 0.90 (t, 3H, CH₃).

-

IR : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-n-butylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: 5-(4-n-butylphenyl)-5-oxovaleric acid.

Reduction: Methyl 5-(4-n-butylphenyl)-5-hydroxyvalerate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Methyl 5-(4-n-butylphenyl)-5-oxovalerate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution expands its utility in synthetic pathways.

Reactions Involving this compound

- Oxidation : Converts the ester to corresponding carboxylic acids or ketones.

- Reduction : Can reduce the ester group to an alcohol.

- Substitution : The phenyl ring can participate in electrophilic aromatic substitution reactions.

Biology

Research has indicated that this compound may possess biological activities that are beneficial for medical applications. Studies have explored its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

Biological Activities

- Antimicrobial : Exhibits activity against various bacterial strains.

- Anti-inflammatory : Potential to reduce inflammation markers in vitro.

Medicine

In the field of medicine, this compound is being investigated for its potential therapeutic effects. It is particularly relevant in cancer research, where it may modulate immune responses or serve as a precursor for drug synthesis.

Case Studies

- Cancer Research : Investigations into its role as an EP2/EP4 receptor antagonist have shown promise in reducing tumor growth and enhancing chemotherapy efficacy .

- Pain Management : Explored as a treatment option for inflammatory pain conditions due to its mechanism of action involving prostaglandin modulation .

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows it to enhance product performance in various industrial applications.

Industrial Uses

- Specialty Chemicals : Used as a building block for high-performance materials.

- Coatings and Polymers : Enhances the properties of coatings due to its hydrophobic nature.

Mechanism of Action

The mechanism of action of Methyl 5-(4-n-butylphenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the active acid form, which can then participate in further biochemical reactions. The phenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues: Aryl-Substituted 5-Oxovalerates

Several structurally related compounds share the 5-oxovalerate core but differ in substituents on the phenyl ring or ester groups. Key examples include:

Key Observations :

Metabolic Stability and Pharmacokinetics

- Methylation for Stability : The methyl ester in this compound may improve metabolic stability compared to ethyl esters, as seen in analogues like compound 53, where a 3-methyl group on the 5-oxovalerate chain prevented β-oxidation in liver homogenates .

- Enantiomeric Effects : Racemic mixtures (e.g., compound 53b) showed reduced potency compared to isolated active enantiomers (e.g., S-264), highlighting the importance of chirality in drug design .

Biological Activity

Methyl 5-(4-n-butylphenyl)-5-oxovalerate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester characterized by the presence of a 4-n-butylphenyl group attached to a valerate backbone. Its molecular formula is with a molecular weight of approximately 248.32 g/mol. The structural configuration contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may influence several biochemical pathways:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes by binding to their active sites, thereby preventing substrate conversion. This interaction can modulate various metabolic processes.

- Receptor Binding : The hydrophobic nature of the phenyl ring allows the compound to bind effectively to hydrophobic pockets in target proteins, enhancing its bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies show that it can reduce inflammation markers, indicating a possible role in treating inflammatory diseases.

Research Findings and Case Studies

A number of studies have explored the biological activities of this compound:

- In Vitro Enzyme Inhibition : A study conducted on enzyme inhibition revealed that the compound effectively inhibited certain proteolytic enzymes, which are crucial in various physiological processes .

- Antimicrobial Activity : Another research focused on the antimicrobial efficacy of the compound against Gram-positive bacteria, reporting a minimum inhibitory concentration (MIC) that demonstrates its potential as an antibacterial agent.

- Anti-inflammatory Studies : A case study highlighted the compound's ability to inhibit pro-inflammatory cytokines in cultured cells, suggesting its therapeutic potential in inflammatory conditions.

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What is the synthetic route for Methyl 5-(4-n-butylphenyl)-5-oxovalerate, and what are the critical steps influencing yield and purity?

- Methodological Answer : The compound is synthesized via a multi-step process involving Friedel-Crafts acylation or esterification of a 4-n-butylphenyl precursor with a 5-oxovalerate moiety. Critical steps include:

- Regioselective substitution : Ensuring the n-butyl group is positioned para to the ester group on the aromatic ring to mimic bioactive conformations .

- Steric protection : Introducing a methyl group at the 3-position of the 5-oxovalerate chain to block β-oxidation metabolism, enhancing metabolic stability .

- Chiral resolution : Using chiral HPLC or asymmetric synthesis to isolate the active enantiomer (typically S-configuration), as racemic mixtures show reduced potency .

Q. Why is the 5-oxovalerate group critical for biological activity in OXE receptor antagonism?

- Methodological Answer : The 5-oxovalerate group mimics the C1–5 region of 5-oxo-ETE, the endogenous ligand for the OXE receptor. Structural studies show:

- The conjugated ketone and carboxylate groups are essential for binding to the receptor’s polar pocket .

- Modifications (e.g., methyl substitution at the 3-position) optimize the side chain’s conformation, increasing antagonist potency by 3–4 fold (IC50 ~0.4 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl groups, halogenation) impact antagonist potency and metabolic stability?

- Data-Driven Analysis :

- Mechanistic Insight : Methyl groups stabilize bioactive conformations, while halogens enhance receptor interactions via hydrophobic effects .

Q. Why do discrepancies arise between in vitro and in vivo efficacy for OXE receptor antagonists?

- Methodological Considerations :

- Pharmacokinetics : this compound shows rapid absorption in rats (oral bioavailability ~60%) but forms polar metabolites in liver homogenates, reducing systemic exposure .

- Enantiomer-specific activity : Only the S-enantiomer exhibits potent antagonism (IC50 ~10 nM vs. >1 µM for R-enantiomer), necessitating chiral separation for accurate in vivo dosing .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for substituted indole analogs?

- Analytical Approach :

- Conformational modeling : Molecular dynamics simulations reveal that alkyl chain length (C6–C11) and spatial alignment of substituents (e.g., hexyl vs. chloro groups) dictate receptor binding .

- Metabolic profiling : Incubate analogs with liver microsomes to identify unstable regions (e.g., ester hydrolysis) and guide synthetic modifications .

Q. What analytical methods validate enantiomeric purity and correlate it with biological activity?

- Protocol :

- Chiral HPLC : Resolve racemic mixtures using columns like Chiralpak IG-3; validate purity (>99%) via UV/ELSD detection .

- Circular Dichroism (CD) : Confirm absolute configuration (S/R) by comparing experimental CD spectra with computational predictions .

Q. How can solubility and potency be balanced in analogs with extended hydrophobic chains?

- Design Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.